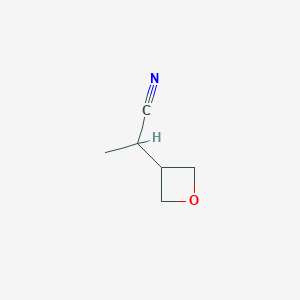

2-(Oxetan-3-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Oxetan-3-yl)propanenitrile” is a chemical compound that belongs to the class of organic nitriles. It has a CAS Number of 1782884-74-5 . The IUPAC name for this compound is also “2-(Oxetan-3-yl)propanenitrile” and its InChI Code is 1S/C6H9NO/c1-5(2-7)6-3-8-4-6/h5-6H,3-4H2,1H3 .

Synthesis Analysis

The synthesis of oxetane derivatives, including “2-(Oxetan-3-yl)propanenitrile”, has been a topic of interest in recent years . The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-yl)propanenitrile” is represented by the formula C6H9NO . This compound contains a four-membered oxetane ring, which is known for its contrasting behaviors in terms of its influence on physicochemical properties and its propensity to undergo ring-opening reactions .Chemical Reactions Analysis

Oxetanes, including “2-(Oxetan-3-yl)propanenitrile”, have been shown to undergo a variety of chemical reactions. The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions . These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .Physical And Chemical Properties Analysis

“2-(Oxetan-3-yl)propanenitrile” is a liquid at room temperature . Its molecular weight is 111.14 . More detailed physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

2-(Oxetan-3-yl)propanenitrile serves as a precursor in the synthesis of various pharmaceutical compounds. Its oxetane ring is a valuable pharmacophore due to its conformational rigidity and ability to engage in hydrogen bonding, which can improve the bioavailability and metabolic stability of drugs .

Material Science

In material science, this compound can be used to create polymers with unique properties. The oxetane ring can impart a high degree of strain into a polymer backbone, leading to materials with enhanced strength and thermal stability .

Chemical Synthesis

This nitrile functions as an intermediate in organic synthesis, particularly in the construction of complex molecules with oxetane rings. It can undergo various chemical reactions, including ring-opening, to yield a range of functionalized products .

Analytical Chemistry

2-(Oxetan-3-yl)propanenitrile can be used as a standard or reagent in analytical methods. Its distinct chemical structure allows it to serve as a reference compound in chromatography and spectroscopy applications .

Heterocyclic Amino Acid Derivatives

It is instrumental in the synthesis of new heterocyclic amino acid derivatives. These derivatives are important for the development of novel peptides and peptidomimetics with potential therapeutic applications .

Suzuki–Miyaura Cross-Coupling Reactions

The compound is used in Suzuki–Miyaura cross-coupling reactions to create novel heterocyclic compounds. This reaction is pivotal for creating new molecules that can be used in drug discovery and development .

Safety And Hazards

The safety information available for “2-(Oxetan-3-yl)propanenitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Zukünftige Richtungen

Oxetanes, including “2-(Oxetan-3-yl)propanenitrile”, are expected to continue to be a topic of interest in medicinal chemistry and other fields. Their small, polar nature has led to their incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . Future research will likely continue to explore the synthesis and applications of oxetane derivatives .

Eigenschaften

IUPAC Name |

2-(oxetan-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2-7)6-3-8-4-6/h5-6H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWMBKLURIZFJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-yl)propanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2878764.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2878768.png)

![[(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride](/img/structure/B2878769.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2878771.png)

![Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2878772.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2878774.png)

![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2878780.png)

![4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2878781.png)

![ethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2878783.png)